N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHRVSIOLDMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : Approximately 439.4 g/mol
- Functional Groups : It includes a bromine atom at the 6-position of the benzo[d]thiazole ring and an isopropylsulfonyl group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Bromination : The introduction of the bromine atom at the 6-position is performed using brominating agents.
- Sulfonylation : The isopropylsulfonyl group is introduced through reactions with sulfonyl chlorides under basic conditions.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities, including:
Anticancer Activity
Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this benzamide have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the activation of apoptotic pathways, particularly through interactions with proteins like p53 and caspases .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Inhibition of Protein Interactions
The compound may also inhibit specific protein-protein interactions crucial in disease processes, such as neurodegenerative diseases. For example, similar compounds have been identified as inhibitors of amyloid beta peptide interactions, which are implicated in Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates mitochondrial pathways leading to cytochrome c release and caspase activation.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways related to cancer progression or microbial resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Methyl group substitution | Varies in anticancer activity due to structural differences |
| N-(6-chlorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Chlorine instead of bromine | Potentially less reactive than brominated counterpart |
| N-(benzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | No halogen substitution | May exhibit different pharmacokinetic properties |
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated IC50 values in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : In vitro testing against bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting its potential as a novel antimicrobial agent.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a chemical compound commonly used in scientific research. It is a complex organic compound with a unique structure that includes a benzo[d]thiazole moiety, a sulfonamide group, and a benzamide structure. The molecular formula is not provided in the search results, but the molecular weight is approximately 439.4 g/mol. The bromine atom at the 6-position of the benzo[d]thiazole ring can influence its biological activity and reactivity in chemical processes.
Reactivity
The presence of various functional groups gives the compound its reactivity:
- The bromine atom can undergo nucleophilic substitution reactions.
- The sulfonamide group can participate in various chemical transformations.
- The benzamide structure can be modified through different reactions.
These reactions make the compound suitable for further synthetic modifications and applications in medicinal chemistry.
Potential Applications
this compound has potential applications in various fields:
- Medicinal Chemistry Compounds with similar structures have exhibited significant biological activities.
- Agrochemical Research It can be used in developing new pesticides or herbicides.
- Material Science It can be used in synthesizing novel materials with specific properties.
Biological Targets
Studies on similar compounds suggest that this compound may interact with various biological targets:
- Enzymes
- Receptors
- DNA
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The bromine atom at the 6-position of the benzothiazole ring is highly electrophilic due to electron-withdrawing effects from the thiazole nitrogen and adjacent substituents. This enables SNAr reactions under basic conditions:
Key Insight : The bromine’s reactivity is enhanced by the electron-deficient benzothiazole ring, facilitating substitutions with soft nucleophiles (e.g., amines, thiols) under mild conditions .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
Mechanistic Note : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .
Sulfonamide Group Transformations
The isopropylsulfonyl moiety undergoes selective reduction and oxidation:
Reduction
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C to reflux | N-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide | Sulfonyl → thioether (theoretical) |
| Zn/HCl | Ethanol, reflux | N-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfinyl)benzamide | Partial reduction to sulfoxide |
Oxidation
*Epoxidation occurs if alkene groups are present in the substrate.
Functionalization of the Benzamide Nitrogen
The benzamide nitrogen can be alkylated or acylated under standard conditions:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, NaH, DMF | N-Alkyl-N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Steric hindrance may limit yields |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Mild conditions, high efficiency |
Ring-Opening Reactions of the Thiazole Moiety
Under strong acidic or basic conditions, the benzothiazole ring can undergo hydrolysis:
Comparative Reactivity with Analogues
A comparison of reactivity across similar brominated benzothiazoles highlights distinct trends:
| Compound | Reactivity Toward SNAr | Suzuki Coupling Efficiency | Sulfonamide Stability |
|---|---|---|---|
| This compound | High | 70–92% | Moderate |
| N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | Moderate | 50–75% | High |
| N-(6-Iodobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)benzamide | Very high | 85–95% | Low |
Trend : Bromine offers a balance between reactivity and stability, whereas iodine enhances cross-coupling efficiency at the expense of handling difficulties .
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
- Halogen vs. Alkyl Groups : The 6-bromo substituent in the target compound increases molecular weight and polarizability compared to the 6-methyl group in ’s analog. Bromine may enhance binding to hydrophobic pockets in biological targets through halogen bonding, whereas methyl groups reduce steric hindrance .
- Sulfonyl vs. Methoxy/Acetamide Groups : The isopropylsulfonyl group in the target compound confers higher polarity compared to methoxy or acetamide substituents (e.g., ). This could improve aqueous solubility but reduce blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide?
- Methodological Answer : The compound can be synthesized via cyclo-condensation of α-haloketones with thioamides. For example, brominated intermediates (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) react with substituted thioamides in ethanol under reflux, followed by recrystallization to yield thiazole derivatives. Key steps include TLC monitoring, solvent extraction (ethyl acetate), and purification via column chromatography .
Q. How can spectroscopic techniques (NMR, mass spectrometry) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.5 ppm), sulfonyl groups (δ 3.5–3.7 ppm for isopropylsulfonyl), and bromine-induced deshielding in the benzothiazole ring.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 381 [M+H]+ for similar benzamides) confirm molecular weight. High-resolution MS is recommended for isotopic pattern analysis of bromine .
Advanced Research Questions
Q. How do structural modifications (e.g., positional isomerism, halogen substitution) impact biological activity?
- Methodological Answer : Positional isomerism (ortho/meta/para) in the benzamide moiety alters steric and electronic interactions with target proteins. For example, meta-substituted sulfonyl groups enhance metabolic stability compared to para-substituted analogs. Use comparative assays (e.g., kinase inhibition IC50) and molecular docking to quantify effects .
Q. What in silico strategies predict binding affinity to kinases like CDK7 or stearoyl-CoA desaturase-1 (SCD1)?
- Methodological Answer :
Perform homology modeling (using tools like SWISS-MODEL) to generate target enzyme structures.
Conduct molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein stability.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Assay Standardization : Control variables like pH (e.g., Zn²⁺ sensitivity in enzyme assays), temperature, and solvent (DMSO concentration ≤0.1%).
- Orthogonal Validation : Confirm activity via dual methods (e.g., fluorescence polarization and Western blotting).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .
Q. What experimental approaches determine the mode of enzyme inhibition (competitive vs. non-competitive)?
- Methodological Answer :
- Lineweaver-Burk Plots : Vary substrate concentrations with/without inhibitor. Parallel lines suggest non-competitive inhibition.
- Crystallography : Resolve inhibitor-enzyme co-crystals (e.g., PDB deposition) to visualize binding sites.
- Mutagenesis : Introduce mutations at suspected binding residues (e.g., ZAC receptor TMD-ICD domain) to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
